![molecular formula C12H18O2 B14355112 {Ethoxy[(propan-2-yl)oxy]methyl}benzene CAS No. 92565-81-6](/img/structure/B14355112.png)
{Ethoxy[(propan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an ethoxy group and a propan-2-yloxy group attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing ethers, including {Ethoxy[(propan-2-yl)oxy]methyl}benzene, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding alkoxide and benzyl halide under suitable conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . For this compound, a more specialized approach using the Williamson ether synthesis is preferred to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
{Ethoxy[(propan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether linkages.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
{Ethoxy[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which {Ethoxy[(propan-2-yl)oxy]methyl}benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the conditions. Its molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethoxybenzene: Similar in structure but lacks the propan-2-yloxy group.
Propan-2-yloxybenzene: Similar but lacks the ethoxy group.
Methoxybenzene: Contains a methoxy group instead of ethoxy and propan-2-yloxy groups
Uniqueness
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92565-81-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[ethoxy(propan-2-yloxy)methyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
Clé InChI |
JSBHFXBLBZQXAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


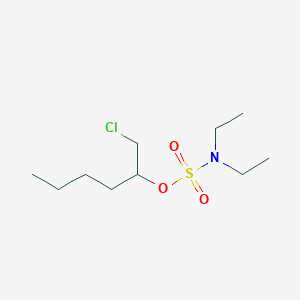
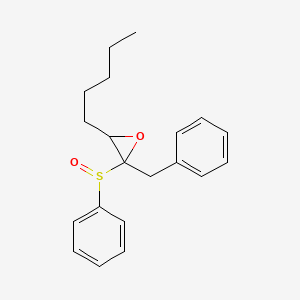

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
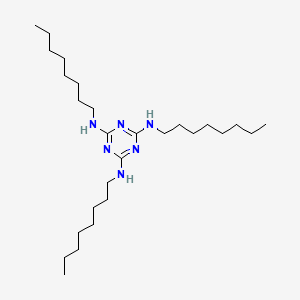
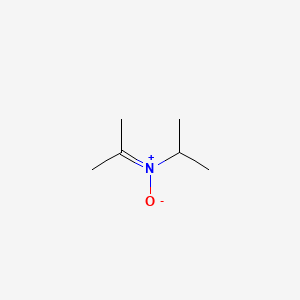
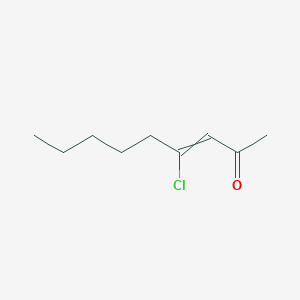
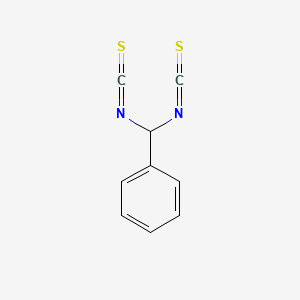
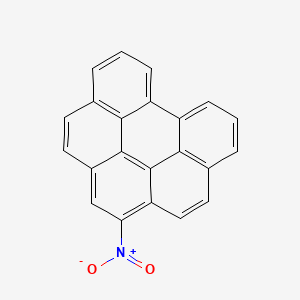
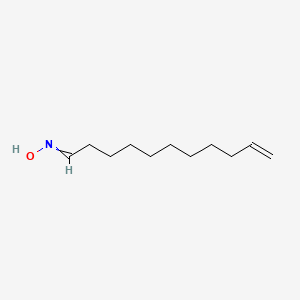
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
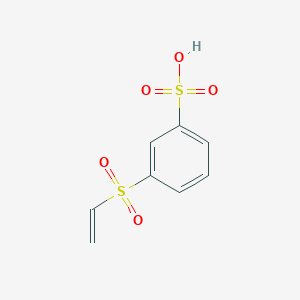
methanone](/img/structure/B14355121.png)
